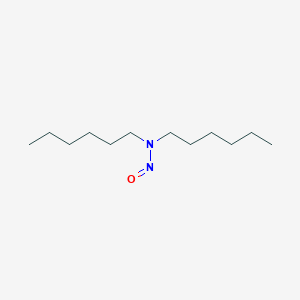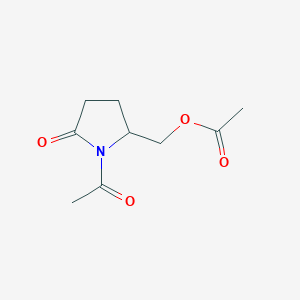
Dihexylnitrosamine
説明
Dihexylnitrosamine is a member of the nitrosamine family, which are organic compounds characterized by the presence of a nitroso group bonded to an amine. Nitrosamines are known for their potent carcinogenic properties and are found in various environmental sources, including tobacco smoke, certain foods, and industrial processes .
準備方法
Dihexylnitrosamine can be synthesized through the reaction of nitrous acid with secondary amines. The general reaction involves the protonation of a nitrite to form nitrous acid, which then reacts with a secondary amine to produce the nitrosamine and water . The reaction can be represented as follows:
HONO+R2NH→R2N-NO+H2O
Industrial production methods often involve the use of nitrosyl sources such as nitrogen dioxide, nitrosyl chloride, or alkyl nitrites .
化学反応の分析
Dihexylnitrosamine undergoes various chemical reactions, including:
Oxidation: Nitrosamines can be oxidized to form nitramines.
Reduction: Reduction of nitrosamines can lead to the formation of amines.
Substitution: Nitrosamines can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include nitramines, amines, and substituted nitrosamines .
科学的研究の応用
Dihexylnitrosamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study the reactivity of nitrosamines.
Biology: Employed in studies investigating the biological effects of nitrosamines, particularly their carcinogenic properties.
Medicine: Utilized in research focused on understanding the mechanisms of cancer development and potential therapeutic interventions.
Industry: Applied in the production of certain chemicals and as a contaminant to be monitored in environmental studies
作用機序
The mechanism of action of dihexylnitrosamine involves its metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and carcinogenesis. The primary metabolic pathway involves the enzymatic α-hydroxylation of the nitrosamine by cytochrome P450 enzymes, resulting in the formation of a diazonium ion, which is a potent DNA alkylating agent .
類似化合物との比較
Dihexylnitrosamine is similar to other nitrosamines such as diethylnitrosamine and dimethylnitrosamine. These compounds share the general structure of a nitroso group bonded to an amine and exhibit similar carcinogenic properties. this compound is unique in its specific alkyl chain length, which can influence its reactivity and biological effects .
Similar compounds include:
- Diethylnitrosamine
- Dimethylnitrosamine
- N-nitrosodimethylamine
- N-nitrosodiethylamine
These compounds are all part of the broader class of nitrosamines and are studied for their environmental and health impacts .
特性
IUPAC Name |
N,N-dihexylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAGGQMMLIYQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219715 | |
| Record name | N-Hexyl-N-nitroso-1-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6949-28-6 | |
| Record name | Dihexylnitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexylnitrosamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hexyl-N-nitroso-1-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexylnitrosamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CG8J4RYP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)


